6-methoxy-6-methylheptanoic acid
CAS No.: 428871-94-7
Cat. No.: VC11491741
Molecular Formula: C9H18O3
Molecular Weight: 174.24 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 428871-94-7 |
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Molecular Formula | C9H18O3 |
Molecular Weight | 174.24 g/mol |
IUPAC Name | 6-methoxy-6-methylheptanoic acid |
Standard InChI | InChI=1S/C9H18O3/c1-9(2,12-3)7-5-4-6-8(10)11/h4-7H2,1-3H3,(H,10,11) |
Standard InChI Key | KVVRUZZVKYLVLT-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(CCCCC(=O)O)OC |
Introduction
Chemical Structure and Molecular Characteristics
6-Methoxy-6-methylheptanoic acid belongs to the class of substituted heptanoic acids, with the systematic IUPAC name 6-methoxy-6-methylheptanoic acid. Its molecular formula is , and its structure features:
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A seven-carbon aliphatic chain with a carboxylic acid group at position 1.
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A methoxy (-OCH) and methyl (-CH) group at position 6, creating a sterically hindered tertiary carbon center .
Key Structural Data
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 174.23 g/mol | |
SMILES | CC(C)(CCCCC(=O)O)OC | |
InChI Key | KVVRUZZVKYLVLT-UHFFFAOYSA-N |
The presence of both electron-donating (methoxy) and hydrophobic (methyl) groups influences its reactivity, particularly in nucleophilic substitutions and esterification reactions .
Synthesis and Industrial Production
The synthesis of 6-methoxy-6-methylheptanoic acid has been refined through patented methodologies, emphasizing efficiency and scalability.
Methoxylation of 6-Methyl-5-Hepten-2-One
The primary route involves a two-step process:
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Methoxylation:
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Oxidation and Decarboxylation:
Optimization Metrics
This method avoids ecologically hazardous reagents like copper chromite, aligning with green chemistry principles .
Physicochemical Properties
6-Methoxy-6-methylheptanoic acid exhibits distinct solubility and stability profiles:
Solubility
Thermal Stability
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Decomposition Temperature: >160°C (during decarboxylation) .
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Storage Recommendations: Cool, dry conditions to prevent esterification or oxidation .
Applications in Industry
Fragrance Synthesis
The compound serves as a critical intermediate in producing 6-methoxy-2,6-dimethylheptanal, a fragrance ingredient imparting fresh floral notes. The patented synthesis route has increased industrial adoption due to higher yields compared to traditional methods (11–29% → 45.9%) .
Pharmaceutical Intermediates
While direct medicinal uses are undocumented, its structural analogs (e.g., eponemycin antibiotics) suggest potential in drug discovery .
Recent Advances and Future Directions
The 2017 patent (WO2018069458A1) represents the most significant advancement, enabling scalable production via optimized methoxylation . Future research may explore:
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Enzymatic synthesis routes for enhanced stereoselectivity.
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Applications in polymer chemistry as a branching agent.
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